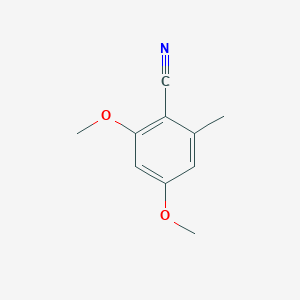

2,4-Dimethoxy-6-methylbenzonitrile

描述

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis and Pharmaceutical Chemistry

Benzonitrile, a simple aromatic compound with the formula C₆H₅(CN), and its derivatives are fundamental building blocks in organic synthesis and are prevalent in medicinal chemistry. atamankimya.comwikipedia.org The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, amides, and carboxylic acids, making benzonitriles valuable intermediates in the synthesis of complex organic molecules. atamankimya.com In the pharmaceutical industry, the benzonitrile moiety is present in a number of drugs and is often crucial for their biological activity. nih.gov For instance, certain substituted benzonitriles act as selective inhibitors of enzymes like aromatase, which is a target in the treatment of estrogen-dependent diseases. nih.gov The nitrile group's ability to participate in hydrogen bonding and its metabolic stability contribute to its utility as a pharmacophore. nih.gov

Significance of Methoxy (B1213986) and Methyl Substituents in Aromatic Nitrile Systems

The presence and position of substituents on the benzene (B151609) ring of a benzonitrile molecule significantly influence its electronic properties and, consequently, its reactivity and biological activity.

Methyl Groups (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. libretexts.org It pushes electron density into the aromatic ring, thereby activating it towards electrophilic aromatic substitution. masterorganicchemistry.com Similar to the methoxy group, the methyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. masterorganicchemistry.com The presence of the methyl group at position 6 in 2,4-Dimethoxy-6-methylbenzonitrile further modifies the electronic and steric environment of the molecule.

Research Landscape and Emerging Applications for this compound

While extensive research on this compound is still emerging, preliminary studies and the known properties of related compounds suggest several potential areas of application. The specific substitution pattern of this molecule, with two activating methoxy groups and a methyl group, along with the versatile nitrile functionality, makes it an interesting candidate for further investigation in medicinal chemistry and materials science.

For instance, a structurally related compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol, isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated anti-inflammatory properties by suppressing certain signaling pathways. frontiersin.org This suggests that the core structure of 2,4-dimethoxy-6-methylbenzene could be a valuable scaffold for designing new therapeutic agents.

Furthermore, research into other substituted methylbenzonitrile derivatives has shown their potential as dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy. nih.gov The methylbenzonitrile core in these compounds was found to be beneficial for potent inhibitory activity. nih.gov These findings highlight the potential for this compound to serve as a synthon in the development of novel bioactive molecules.

The synthesis of various substituted benzonitriles is an active area of research, with methods being developed for efficient and selective preparation of these compounds. orgsyn.orggoogle.comgoogle.com The availability of robust synthetic routes is crucial for exploring the full potential of molecules like this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| InChI | InChI=1S/C10H11NO2/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-5H,1-3H3 |

| InChIKey | SGXRDFSVDJBEAU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C#N)OC)OC |

| CAS Number | 319921-60-3 |

Data obtained from PubChem. uni.lu

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxy-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXRDFSVDJBEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465727 | |

| Record name | 2, 4-Dimethoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319921-60-3 | |

| Record name | 2, 4-Dimethoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2,4 Dimethoxy 6 Methylbenzonitrile

Direct Synthesis of the Nitrile Functionality

The direct introduction of a cyano group onto an aromatic system is a primary strategy for the synthesis of benzonitriles. This can be achieved through various methods, including the substitution of a suitable leaving group on the aromatic ring or the dehydration of an aldoxime.

Introduction of the Cyano Group onto Substituted Aromatic Rings

A plausible route for the synthesis of 2,4-Dimethoxy-6-methylbenzonitrile involves the direct cyanation of an appropriately substituted benzene (B151609) ring. The logical precursor for this transformation is 1,3-dimethoxy-5-methylbenzene. The synthesis of this precursor can be achieved by the methylation of orcinol (B57675) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate, often in a cyclic ether solvent like tetrahydrofuran. google.com

Once the 1,3-dimethoxy-5-methylbenzene scaffold is in place, a cyano group must be introduced at the C2 position. While the direct electrophilic cyanation of such an electron-rich aromatic ring can be challenging, modern methods offer potential solutions. One such approach is the palladium-catalyzed cyanation of an aryl halide. This would first require the selective halogenation of 1,3-dimethoxy-5-methylbenzene at the 2-position to create a suitable substrate for a subsequent cyanation reaction.

Conversion of Aromatic Aldoximes to Benzonitrile (B105546) Derivatives

A well-established and reliable method for preparing benzonitriles is the dehydration of the corresponding aromatic aldoxime. This strategy involves two main steps: the formation of the aldoxime from an aldehyde, followed by a dehydration reaction to yield the nitrile.

For the synthesis of this compound, the required intermediate is 2,4-Dimethoxy-6-methylbenzaldehyde oxime. This oxime is synthesized from 2,4-Dimethoxy-6-methylbenzaldehyde. The aldehyde itself can be prepared through various formylation reactions of 1,3-dimethoxy-5-methylbenzene. The subsequent reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride, typically under mild acidic or basic conditions in a solvent like ethanol (B145695), yields the desired aldoxime.

The final step is the dehydration of the 2,4-Dimethoxy-6-methylbenzaldehyde oxime. This transformation can be accomplished using a variety of dehydrating agents. Common reagents for this purpose include acetic anhydride, thionyl chloride, or phosphorus pentoxide. The oxime group is converted to a nitrile through the elimination of a water molecule.

Table 1: Synthesis of Benzonitrile via Aldoxime Dehydration

| Step | Precursor | Reagents | Product | General Conditions |

|---|---|---|---|---|

| 1. Oximation | 2,4-Dimethoxy-6-methylbenzaldehyde | Hydroxylamine hydrochloride, Glacial acetic acid | 2,4-Dimethoxy-6-methylbenzaldehyde oxime | Reflux in ethanol for 4-6 hours |

Palladium-Catalyzed Synthesis from Primary Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. core.ac.uk The cyanation of aryl and heteroaryl halides or triflates is a prominent application of this technology. organic-chemistry.org These reactions typically proceed under milder conditions and exhibit greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. core.ac.uk

This methodology can be adapted for the synthesis of this compound. A potential, though less common, approach involves the cyanation of a primary benzylic halide, such as 2-(chloromethyl)-1,5-dimethoxy-3-methylbenzene. However, the more standard and well-documented route involves the cyanation of an aryl halide.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion. core.ac.uk To circumvent this, various strategies have been developed. These include the use of less soluble and less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture. core.ac.ukorganic-chemistry.orgmit.edu The choice of palladium precatalyst and ligands is also crucial for achieving high efficiency. core.ac.uk

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Palladium precatalyst with phosphine (B1218219) ligands | Zn(CN)₂ | Aqueous media (e.g., H₂O/THF) | Room temperature to 40°C | Mild conditions, broad substrate scope organic-chemistry.org |

Synthesis via Functional Group Interconversions on Existing Aromatic Scaffolds

An alternative synthetic strategy involves the modification of functional groups on an already assembled aromatic core that contains the 2,4-dimethoxy-6-methylbenzene structure.

Hydrolytic Routes to Carboxylic Acid and Amide Intermediates

The nitrile group in this compound can be hydrolyzed to form the corresponding carboxylic acid or amide. This represents a potential degradation pathway but also confirms the structural connectivity. The complete hydrolysis of the nitrile under acidic or basic conditions yields 2,4-Dimethoxy-6-methylbenzoic acid. google.comnih.gov For instance, heating the nitrile with an aqueous solution of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) will lead to the formation of the carboxylic acid. google.com

Partial hydrolysis of the nitrile, often under carefully controlled conditions (e.g., using certain enzymes or specific reagents like hydrogen peroxide in a basic medium), can afford the corresponding amide, 2,4-Dimethoxy-6-methylbenzamide.

Conversely, the synthesis of the nitrile can be achieved from these intermediates. The most common method is the dehydration of the primary amide (2,4-Dimethoxy-6-methylbenzamide) using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Nucleophilic Substitution Reactions on Halogenated Precursors

A classical and robust method for the introduction of a nitrile group onto an aromatic ring is through nucleophilic substitution of a halogen atom. The Rosenmund-von Braun reaction, which traditionally involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, is a well-known example.

For the synthesis of this compound, the precursor would be a halogenated derivative, such as 2-bromo-1,3-dimethoxy-5-methylbenzene. The modern evolution of this chemistry involves palladium-catalyzed cyanation reactions, as discussed in section 2.1.3. These catalyzed reactions offer significant advantages, including the use of catalytic amounts of metal, milder reaction conditions, and a broader tolerance of other functional groups within the molecule. core.ac.ukorganic-chemistry.orgrsc.org

In a typical palladium-catalyzed procedure, the aryl halide (bromide, chloride, or iodide) is reacted with a cyanide source in the presence of a palladium catalyst and a suitable ligand. The choice of cyanide source is critical for safety and reactivity, with zinc cyanide and potassium hexacyanoferrate(II) being favored alternatives to more acutely toxic alkali metal cyanides. organic-chemistry.orgmit.edu

Table 3: Comparison of Cyanation Methods on Halogenated Precursors

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Rosenmund-von Braun | CuCN | High temperatures | Effective for many aryl halides | Harsh conditions, stoichiometric copper, high toxicity of reagents core.ac.uk |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The direct synthesis of this compound is not extensively documented in publicly available literature. However, by drawing upon established synthetic transformations for analogous aromatic compounds, a plausible multi-step synthetic pathway can be devised. This section will outline a proposed synthetic route and then explore how green chemistry principles can be applied to enhance its environmental sustainability.

A logical starting material for the synthesis is 3,5-dimethoxytoluene (B1218936). This compound can be synthesized from orcinol by methylation with dimethyl sulfate in the presence of an alkali metal salt like potassium carbonate in a cyclic ether solvent such as tetrahydrofuran. chemicalbook.comgoogle.com

Proposed Synthetic Route:

A potential pathway to this compound from 3,5-dimethoxytoluene involves two key steps: formylation to introduce a formyl group, followed by conversion of the resulting aldehyde to a nitrile.

Step 1: Formylation of 3,5-Dimethoxytoluene

The introduction of a formyl group onto the aromatic ring of 3,5-dimethoxytoluene can be achieved via electrophilic aromatic substitution. The directing effects of the two methoxy (B1213986) groups and the methyl group will favor substitution at the C2 position. Several formylation methods are applicable here:

Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride with a Lewis acid catalyst. wikipedia.org A safer modification employs zinc cyanide, which generates the necessary HCN in situ. wikipedia.org

Vilsmeier-Haack Reaction: This method utilizes a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). A similar reaction using N-methylformanilide and POCl₃ has been used to synthesize 2,5-dimethoxy-4-methylbenzaldehyde. prepchem.comwikipedia.org

Rieche Formylation: This method uses dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄) and has been shown to be effective for formylating electron-rich aromatic rings like methoxybenzenes. uniroma1.itnih.gov

The expected product from these reactions would be 2,4-Dimethoxy-6-methylbenzaldehyde.

Step 2: Conversion of 2,4-Dimethoxy-6-methylbenzaldehyde to this compound

The aldehyde can then be converted to the target nitrile. A common method is the conversion of the aldehyde to an aldoxime, followed by dehydration. This can often be performed in a one-pot reaction. For instance, the aldehyde can be treated with hydroxylamine to form the aldoxime, which is then dehydrated using reagents like thionyl chloride, acetic anhydride, or phosphorus pentoxide to yield the nitrile. prepchem.com

An alternative approach to the nitrile functionality is through a Sandmeyer-type reaction . wikipedia.orglscollege.ac.inorganic-chemistry.orgmasterorganicchemistry.comnih.gov This would require the synthesis of 2,4-dimethoxy-6-methylaniline (B3203892) as a precursor. The aniline (B41778) would be diazotized with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) and then treated with a copper(I) cyanide catalyst to introduce the nitrile group. wikipedia.orglscollege.ac.in

Table 1: Proposed Synthetic Reactions for this compound

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Formylation (Vilsmeier-Haack) | 3,5-Dimethoxytoluene | POCl₃, N-methylformanilide | 2,4-Dimethoxy-6-methylbenzaldehyde |

| 2 | Oximation and Dehydration | 2,4-Dimethoxy-6-methylbenzaldehyde | Hydroxylamine, Thionyl Chloride | This compound |

Application of Green Chemistry Principles:

The proposed synthetic routes can be evaluated and potentially improved by applying the principles of green chemistry. The goal is to reduce waste, use less hazardous materials, and improve energy efficiency.

Atom Economy: The formylation reactions, particularly the Vilsmeier-Haack and Rieche reactions, generally have good atom economy. The conversion of the aldehyde to the nitrile via the aldoxime also has the potential for high atom economy, especially if performed as a one-pot synthesis. The Sandmeyer route is less atom-economical due to the generation of nitrogen gas and other byproducts.

Use of Less Hazardous Reagents:

In the Gattermann reaction, the use of highly toxic hydrogen cyanide can be replaced with the solid, and therefore safer to handle, zinc cyanide. wikipedia.org

The Vilsmeier-Haack reaction uses phosphorus oxychloride, which is corrosive and reacts violently with water. Exploring alternative, milder formylating agents could be a green improvement.

For the methylation of orcinol, dimethyl sulfate is highly toxic and a known carcinogen. Greener methylating agents like dimethyl carbonate could be considered, although they may require harsher reaction conditions.

Use of Greener Solvents:

Many of the classical formylation and cyanation reactions use chlorinated solvents like dichloromethane (B109758) or chloroform. These solvents are environmentally persistent and have associated health risks. Replacing them with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) should be investigated.

The use of water as a solvent, where possible, is a key aspect of green chemistry. Some Sandmeyer reactions can be performed in aqueous media. lscollege.ac.in

Catalysis:

The use of stoichiometric Lewis acids like AlCl₃ or TiCl₄ in formylation reactions generates significant amounts of waste during workup. The development of catalytic versions of these reactions would be a significant green advancement.

The Sandmeyer reaction relies on a copper catalyst, which is abundant and relatively non-toxic compared to other transition metals. wikipedia.orglscollege.ac.in

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

| Reaction Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Formylation | Gattermann with HCN and AlCl₃ in Dichloromethane | Gattermann with Zn(CN)₂ and a recyclable Lewis acid catalyst in a green solvent (e.g., 2-MeTHF) | Use of less hazardous reagents, catalysis, use of greener solvents |

| Nitrile Formation | Aldoxime formation followed by dehydration with SOCl₂ | One-pot conversion of aldehyde to nitrile using a milder dehydrating agent or a catalytic method | Reduced number of steps, use of less hazardous reagents |

| Methylation of Orcinol | Dimethyl sulfate in a volatile organic solvent | Dimethyl carbonate with a solid base in a recyclable solvent | Use of a less toxic methylating agent |

By systematically applying these principles, the synthesis of this compound can be designed to be not only efficient but also more environmentally benign. Further research would be needed to optimize the reaction conditions for these proposed greener routes.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethoxy 6 Methylbenzonitrile

Reactivity Profile of the Nitrile Group

The cyano group (-C≡N) is a versatile functional group that undergoes a variety of chemical transformations. In 2,4-Dimethoxy-6-methylbenzonitrile, its reactivity is influenced by the electronic environment of the substituted benzene (B151609) ring.

Susceptibility to Nucleophilic Attack and Addition Reactions

The carbon atom of the nitrile group is electrophilic in nature and is thus susceptible to attack by nucleophiles. This initial addition can lead to a variety of products depending on the nucleophile and the reaction conditions. While specific studies on nucleophilic additions to this compound are not extensively detailed in the searched literature, the general reactivity pattern of benzonitriles suggests that strong nucleophiles can add across the carbon-nitrogen triple bond.

Hydrolytic Transformations under Acidic and Basic Conditions

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This process involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon of the nitrile.

Under acidic conditions , the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the formation of the corresponding carboxylic acid, 2,4-Dimethoxy-6-methylbenzoic acid, and an ammonium (B1175870) salt.

Under basic conditions , the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. The resulting intermediate, upon protonation, forms an amide which can then be further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The steric hindrance provided by the ortho-methyl group might necessitate more forcing conditions for these hydrolytic transformations compared to unhindered benzonitriles.

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 2,4-Dimethoxy-6-methylbenzoic acid |

| Basic Hydrolysis | 1. OH⁻, heat; 2. H₃O⁺ | 2,4-Dimethoxy-6-methylbenzoic acid |

Reductive Pathways Leading to Amine Derivatives

The nitrile group can be reduced to a primary amine, which in the case of this compound would yield 2,4-Dimethoxy-6-methylbenzylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the primary amine. Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon, involves the addition of hydrogen across the carbon-nitrogen triple bond. The choice of catalyst and reaction conditions can be crucial to prevent side reactions and achieve high yields.

| Reaction | Reagent | Product |

| Reduction | 1. LiAlH₄; 2. H₂O | 2,4-Dimethoxy-6-methylbenzylamine |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Raney Ni, Pd/C) | 2,4-Dimethoxy-6-methylbenzylamine |

Influence of Steric and Electronic Effects on Aromatic Reactivity

The reactivity of the benzene ring in this compound towards substitution reactions is significantly influenced by the electronic properties of the two methoxy (B1213986) groups and the steric bulk of the ortho-methyl group.

Role of Methoxy Groups in Directing Electrophilic and Nucleophilic Reactions

The two methoxy groups (-OCH₃) are strong electron-donating groups due to their ability to donate a lone pair of electrons to the aromatic ring via the resonance effect (+M effect). This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the positions ortho and para to the methoxy groups are C3, C5, and C6. The C6 position is already substituted with the methyl group. The C5 position is para to the C4-methoxy group and ortho to the C2-methoxy group, making it a highly activated site for electrophilic substitution. The C3 position is ortho to both the C2 and C4-methoxy groups, also representing an activated position.

For instance, in electrophilic amination reactions, the high electron density of the aromatic ring facilitates the substitution. figshare.com

Conversely, for nucleophilic aromatic substitution, the electron-donating nature of the methoxy groups deactivates the ring towards attack by nucleophiles, as nucleophilic aromatic substitution is favored by electron-withdrawing groups.

Impact of Ortho-Methyl Substitution on Steric Hindrance and Reaction Outcomes

The methyl group at the C6 position, ortho to the nitrile group and the C2-methoxy group, exerts a significant steric effect. This steric hindrance can influence the regioselectivity of substitution reactions on the aromatic ring and can also affect the reactivity of the adjacent functional groups.

In electrophilic aromatic substitution, while the electronic effects of the methoxy groups strongly activate the C5 and C3 positions, the steric bulk of the ortho-methyl group can hinder the approach of an electrophile to the C5 position to some extent. However, the C5 position is generally still favored for substitution due to the strong activating and directing effect of the para-methoxy group.

The steric hindrance from the ortho-methyl group can also impact the reactivity of the nitrile group itself, potentially making it less accessible to nucleophiles or requiring more stringent reaction conditions for its transformation.

Catalytic Reactivity and Ligand Coordination Chemistry

The potential for this compound to act as a ligand in transition metal catalysis is an area ripe for investigation. The nitrile functionality is a well-established coordinating group, capable of binding to metal centers and influencing the outcome of catalytic cycles.

Nitrile Coordination to Transition Metal Centers

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to function as a σ-donor to a transition metal center. The π-systems of the C≡N triple bond can also participate in π-backbonding with d-orbitals of the metal. The electronic properties of the benzonitrile (B105546) ring significantly influence the strength of this coordination. In the case of this compound, the two methoxy groups are strong electron-donating groups through resonance, which would be expected to increase the electron density on the nitrile nitrogen, potentially enhancing its σ-donating ability. Conversely, the ortho-methyl group introduces steric hindrance around the nitrile, which could impede its approach and coordination to a metal center.

Currently, there are no published studies detailing the synthesis and characterization of transition metal complexes featuring this compound as a ligand. Such studies would be invaluable for understanding its coordination behavior, including bond lengths, bond angles, and vibrational frequencies of the coordinated nitrile group, which could be determined through techniques like X-ray crystallography and infrared spectroscopy.

Kinetic and Mechanistic Studies of Catalytic Cycles

Kinetic and mechanistic investigations are fundamental to understanding and optimizing catalytic processes. For catalytic cycles where a substituted benzonitrile might act as a ligand or substrate, these studies would involve monitoring reaction rates under various conditions (e.g., temperature, pressure, reactant concentrations) to determine the rate law and activation parameters. Techniques such as in-situ spectroscopy (NMR, IR) and computational modeling are often employed to identify reaction intermediates and transition states.

There are currently no kinetic or mechanistic studies in the literature that specifically involve this compound. Research on other benzonitrile derivatives has shown that their electronic and steric properties can profoundly impact the rates of key catalytic steps such as oxidative addition, migratory insertion, and reductive elimination. For example, electron-donating groups on the benzonitrile ring can affect the rate of reductive elimination from a metal center. A comprehensive study on this compound would be required to delineate its specific influence on catalytic pathways.

Electrochemical Behavior and Oxidation/Reduction Potentials

The electrochemical properties of a molecule provide insight into its ability to accept or donate electrons, which is crucial for understanding its potential role in redox-based catalytic cycles or as an electroactive material. The oxidation and reduction potentials of this compound have not been experimentally determined.

Electrochemical techniques such as cyclic voltammetry could be used to measure these potentials. The data would reveal the energy levels of the molecule's frontier orbitals (HOMO and LUMO). The electron-donating methoxy groups are expected to lower the oxidation potential (making it easier to oxidize) compared to unsubstituted benzonitrile. The combined electronic effects of the methoxy and methyl groups, along with the electron-withdrawing nitrile group, would determine the precise redox potentials.

A hypothetical data table for the electrochemical properties of this compound, which would need to be populated with experimental data, is presented below.

| Parameter | Value (vs. reference electrode) | Solvent/Electrolyte |

| Oxidation Potential (Epa) | Data not available | Not applicable |

| Reduction Potential (Epc) | Data not available | Not applicable |

Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethoxy 6 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2,4-Dimethoxy-6-methylbenzonitrile can be determined.

Proton NMR (¹H NMR) Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region will feature signals from the two protons on the benzene (B151609) ring. Due to their different electronic environments, these protons will have different chemical shifts. The proton at the C5 position is expected to be a singlet, while the proton at the C3 position will also appear as a singlet.

The aliphatic region will be characterized by signals from the methyl and methoxy (B1213986) groups. The methyl group attached to the aromatic ring at the C6 position will produce a singlet. The two methoxy groups at the C2 and C4 positions are chemically non-equivalent and are therefore expected to produce two distinct singlets. The exact chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic H (C3-H) | 6.0 - 7.0 | s |

| Aromatic H (C5-H) | 6.0 - 7.0 | s |

| -OCH₃ (C2) | 3.8 - 4.0 | s |

| -OCH₃ (C4) | 3.8 - 4.0 | s |

| -CH₃ (C6) | 2.0 - 2.5 | s |

| s = singlet |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will show signals for the six aromatic carbons, the nitrile carbon, the methyl carbon, and the two methoxy carbons.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating methoxy groups (C2 and C4) will be shielded and appear at a higher field (lower ppm values) compared to the other aromatic carbons. Conversely, the carbon attached to the electron-withdrawing nitrile group (C1) will be deshielded and appear at a lower field. The nitrile carbon itself will have a characteristic chemical shift in the range of 115-120 ppm. The carbons of the methyl and methoxy groups will appear in the aliphatic region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| C1 | 90 - 100 |

| C2 | 160 - 165 |

| C3 | 95 - 100 |

| C4 | 160 - 165 |

| C5 | 105 - 110 |

| C6 | 140 - 145 |

| -CN | 115 - 120 |

| -OCH₃ (C2) | 55 - 60 |

| -OCH₃ (C4) | 55 - 60 |

| -CH₃ (C6) | 20 - 25 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. sdsu.edu For this compound, COSY is not expected to show any cross-peaks as all the protons are isolated singlets with no direct coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is a powerful tool for assigning carbon signals based on their attached protons. For instance, the HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as correlations between each aromatic proton and its corresponding carbon atom. The methoxy protons would also show correlations to their respective carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Nitrile (C≡N) stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. ijtsrd.com This is a highly characteristic band for the nitrile functional group.

Aromatic C-H stretch: These absorptions typically appear above 3000 cm⁻¹.

Aliphatic C-H stretch: The C-H stretching vibrations of the methyl and methoxy groups will be observed in the region of 2850-3000 cm⁻¹.

C=C Aromatic stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O stretch: The asymmetric and symmetric stretching vibrations of the C-O bonds in the methoxy groups will produce strong absorptions in the region of 1000-1300 cm⁻¹.

Aromatic C-H out-of-plane bending: The bending vibrations of the aromatic C-H bonds appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N Stretch | 2220 - 2260 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

| Aromatic C-H Bending | 650 - 900 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While vibrations that cause a change in dipole moment are strong in the IR spectrum, vibrations that cause a change in polarizability are strong in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry is crucial for determining the precise elemental formula of a compound by measuring its monoisotopic mass with high accuracy. The molecular formula of this compound is C₁₀H₁₁NO₂. HRMS analysis provides the exact mass of the molecular ion, which can be used to confirm this formula.

The calculated monoisotopic mass of this compound is 177.078979 Da. nist.govuni.lu This value is a critical piece of data for the unambiguous identification of the compound in complex mixtures and serves as a primary confirmation of its elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Average Mass | 177.203 Da |

| Monoisotopic Mass | 177.078979 Da nist.govuni.lu |

| Predicted [M+H]⁺ | 178.08626 m/z uni.lu |

This table presents the key mass spectrometry data for the intact molecule.

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) that subsequently undergoes fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, providing valuable information about its structure.

While a specific experimental mass spectrum for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the known behavior of related functional groups (aromatic rings, methoxy groups, methyl groups, and nitriles). libretexts.orgmiamioh.edu

The molecular ion peak [M]⁺˙ would be observed at an m/z of 177. The presence of two methoxy groups and a methyl group on the stable aromatic ring suggests several likely fragmentation pathways:

Loss of a Methyl Radical (•CH₃): A very common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 Da) from one of the methoxy groups. This would result in a prominent fragment ion at m/z 162 ([M-15]⁺). Further loss of carbon monoxide (CO, 28 Da) from this ion is also a possibility, leading to a fragment at m/z 134.

Loss of Formaldehyde (B43269) (CH₂O): The loss of a neutral formaldehyde molecule (30 Da) via rearrangement from a methoxy group is another characteristic fragmentation pathway for aromatic ethers, which would produce a fragment ion at m/z 147 ([M-30]⁺).

Cleavage of the Aryl-CN bond: While the nitrile group is relatively stable, cleavage can occur. However, fragmentation of the substituents on the benzene ring is generally more favorable.

The fragmentation pattern of the isomeric compound, 2,6-Dimethoxybenzonitrile, shows a strong molecular ion peak and significant peaks corresponding to the loss of a methyl group and subsequent fragments, which supports the predicted pathways. nist.gov

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 147 | [M - CH₂O]⁺ | Loss of formaldehyde |

This table outlines the expected primary fragmentation ions based on established chemical principles.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.

Following a thorough review of the published scientific literature, no experimental single-crystal X-ray diffraction data for this compound could be located. While crystallographic studies have been conducted on structurally related molecules, such as other substituted benzonitriles and dimethoxybenzene derivatives, the specific crystal structure for the title compound does not appear to have been reported. aalto.finih.gov Therefore, a detailed analysis of its solid-state molecular architecture is not possible at this time.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethoxy 6 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules. For 2,4-Dimethoxy-6-methylbenzonitrile, these calculations can elucidate its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry of this compound. chemicalbook.comnih.gov This optimization process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-methoxybenzonitrile (B7767037), the optimized bond lengths of the C1-C2 and C3-C4 bonds in the benzene (B151609) ring were calculated to be 1.4398 Å and 1.4304 Å, respectively, at the B3LYP/6-311G(d,p) level. chemicalbook.com Similar calculations for this compound would reveal the influence of the two methoxy (B1213986) groups and the methyl group on the geometry of the benzene ring and the nitrile group.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher reactivity.

Table 1: Predicted Geometrical Parameters for a Representative Substituted Benzonitrile (B105546) (4-methoxybenzonitrile) using DFT

| Parameter | Bond Length (Å) |

| C1-C2 | 1.4398 |

| C3-C4 | 1.4304 |

Data is for 4-methoxybenzonitrile at the B3LYP/6-311G(d,p) level of theory and serves as an illustrative example. chemicalbook.com

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for predicting spectroscopic data. While specific ab initio studies on this compound are not documented, the methodology can be understood from studies on similar molecules like 2-chloro-6-methylbenzonitrile (B1583042). chemsrc.com

These methods, such as Hartree-Fock (HF) or more advanced correlated methods, can be used to calculate various spectroscopic parameters. The results from these calculations are often compared with experimental data to validate the computational model.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a pivotal role in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern the reaction rates. For a molecule like this compound, theoretical studies can predict its reactivity in various chemical transformations.

The study of reaction mechanisms often involves locating the transition state (TS) structure for a given reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the peak of the energy barrier. Vibrational frequency analysis is performed to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in the study of the reaction mechanism of 2-methoxybenzaldehyde (B41997) with other reactants, DFT calculations at the PW91/DNP level were used to optimize the geometries of reactants, transition states, intermediates, and products. epa.gov A similar approach could be applied to understand the synthesis or reactions of this compound. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of a proposed reaction pathway.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic signatures, which can aid in the identification and characterization of a compound.

For vibrational spectroscopy (Infrared and Raman), calculations can predict the frequencies of the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. For instance, in a study of 2-chloro-6-methylbenzonitrile, the C≡N stretching frequency was found to have an 88% contribution from the C≡N stretching force constant. chemsrc.com

Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Benzonitrile (2-chloro-6-methylbenzonitrile)

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2240 | C≡N stretch |

| ν(C-H) aromatic | 3022, 3001, 2983 | C-H stretch |

Data is for 2-chloro-6-methylbenzonitrile and serves as a representative example. chemsrc.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are then compared to experimental values (if available) or used to predict the NMR spectrum of the molecule.

Molecular Docking and Dynamics Simulations for Biological Interactions (if relevant)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nist.gov This is particularly relevant in drug discovery, where the small molecule (ligand) is docked into the binding site of a biological target, such as a protein or enzyme.

While there are no specific molecular docking studies reported for this compound, studies on other benzonitrile derivatives have shown their potential to interact with various biological targets. For instance, some benzothiazole (B30560) derivatives, which share structural similarities, have been investigated as inhibitors of enzymes in Mycobacterium tuberculosis, such as decaprenylphosphoryl-d-ribose oxidase (DprE1). nih.gov

A hypothetical molecular docking study of this compound would involve:

Obtaining the 3D structure of a potential biological target from a protein database.

Using a docking program (e.g., AutoDock) to predict the binding mode and affinity of this compound to the target. nih.gov

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Molecular dynamics (MD) simulations can further be employed to study the stability of the ligand-protein complex over time and to observe any conformational changes that may occur upon binding. cookechem.com These simulations provide a more dynamic picture of the interaction compared to the static view offered by molecular docking.

Biological Activity and Mechanistic Insights of 2,4 Dimethoxy 6 Methylbenzonitrile

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

A thorough search of scientific literature yielded no studies evaluating the antioxidant properties or the capacity of 2,4-Dimethoxy-6-methylbenzonitrile to scavenge reactive oxygen species (ROS).

In Vitro Assays for Radical Quenching Activity

There is currently no published data from in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, to determine the radical quenching activity of this compound.

Cellular Systems for Oxidative Damage Reduction

No research has been reported on the effects of this compound in cellular systems to assess its potential to reduce oxidative damage.

Cytotoxic and Anticancer Activities

There is a lack of available scientific literature investigating the cytotoxic and anticancer activities of this compound.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

No studies have been published that detail the effects of this compound on the proliferation of any cancer cell lines. Consequently, there is no data available on its potential inhibitory concentration (IC50) values.

Modulation of Cell Cycle Regulators

There is no available data to suggest that this compound has any effect on cell cycle regulators.

Antimicrobial Efficacy

Spectrum of Activity Against Bacterial and Fungal Strains

No specific data from research studies were found regarding the inhibitory action of this compound against various bacterial and fungal strains. Therefore, its spectrum of activity remains uncharacterized.

Mechanisms of Action (e.g., Cell Wall Disruption, Protein Synthesis Interference)

Without studies on its antimicrobial effects, the mechanisms of action for this compound are unknown. There is no information available to suggest whether it could potentially disrupt cell walls, interfere with protein synthesis, or act through any other antimicrobial pathway.

Exploration of Other Potential Biological Targets and Pathways

Scientific investigation into other potential biological targets and signaling pathways for this compound appears to be limited or not present in the accessible literature. While structurally related compounds have been investigated for various biological activities, this information cannot be extrapolated to this compound without direct experimental evidence.

Advanced Research Applications of 2,4 Dimethoxy 6 Methylbenzonitrile

Intermediate in Pharmaceutical Synthesis and Drug Discovery

The utility of a molecule as an intermediate in pharmaceutical sciences is determined by its ability to serve as a versatile building block for more complex, biologically active compounds. While many benzonitrile (B105546) derivatives are pivotal in drug discovery, specific applications of 2,4-Dimethoxy-6-methylbenzonitrile are not extensively documented.

Lead Compound Derivatization for Enhanced Bioactivity

A lead compound in drug discovery is a chemical starting point that has some desired biological activity but may need modification to improve its properties. There is no clear evidence to suggest that this compound itself has been identified as a lead compound for a specific therapeutic target. Consequently, research detailing its derivatization to enhance bioactivity is not available. Research in this area often focuses on other scaffolds, such as 4-substituted-2-methoxyphenols, to create bioactive biphenyls. nih.gov

Contributions to Agrochemical Development

The development of novel pesticides and herbicides often involves the exploration of new chemical scaffolds. Phenolic compounds and various heterocyclic structures are frequently investigated for such purposes. nih.gov For instance, the related compound 4,6-dimethoxy-2-methanesulfonyl pyrimidine (B1678525) has been prepared and noted for being a weak sensitizer, an important property in agrochemical safety. google.com However, a direct link or synthetic pathway involving this compound in the development of new agrochemicals is not documented in the available scientific literature.

Applications in Materials Science and Organic Electronics

Organic molecules with specific electronic properties are the foundation of materials science and organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netsigmaaldrich.com The performance of these materials is highly dependent on their molecular structure, which influences properties like charge transport and luminescence. There are currently no published studies or reports that describe the synthesis or investigation of this compound for applications in materials science or as a component in organic electronic devices.

Catalytic Applications in Organic Transformations

Certain organic molecules can act as catalysts or ligands in transition-metal-catalyzed reactions, facilitating the synthesis of other complex molecules. While catalytic processes are central to chemical synthesis, there is no information in the scientific literature to indicate that this compound has been used or studied for its potential catalytic activity in any organic transformations.

Environmental Considerations and Degradation Studies of Benzonitrile Derivatives

Degradation Pathways and Metabolite Formation

The environmental degradation of 2,4-Dimethoxy-6-methylbenzonitrile is not extensively documented in scientific literature. However, by examining the degradation of related benzonitrile (B105546) and dimethoxybenzene compounds, we can infer its likely transformation pathways. The primary routes of degradation for benzonitrile derivatives in the environment are microbial metabolism. nih.gov

Microbial degradation of benzonitriles typically proceeds through the enzymatic hydrolysis of the nitrile group (-C≡N). nih.gov Two main enzymatic pathways are recognized:

Nitrilase Pathway: A single enzyme, nitrilase, directly converts the nitrile to the corresponding carboxylic acid and ammonia (B1221849). nih.gov

Nitrile Hydratase and Amidase Pathway: This two-step process involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase. nih.gov

For this compound, these pathways would lead to the formation of 2,4-dimethoxy-6-methylbenzoic acid as the initial major metabolite.

Further degradation would likely involve the breakdown of the aromatic ring. The methoxy (B1213986) groups (-OCH₃) on the benzene (B151609) ring are susceptible to O-demethylation by microbial enzymes, a common reaction in the metabolism of aromatic compounds. nih.gov This process would yield hydroxylated intermediates. For instance, the O-demethylation of the methoxy groups in dimethoxybenzene isomers has been observed in metabolic studies. wikipedia.org Therefore, potential metabolites of this compound could include hydroxylated and demethylated derivatives of 2,4-dimethoxy-6-methylbenzoic acid.

The degradation of the benzene ring itself is a complex process involving various ring-cleavage enzymes, ultimately leading to the formation of simpler aliphatic compounds that can enter central metabolic pathways.

A summary of the probable initial degradation steps and potential metabolites is presented in the table below.

| Parent Compound | Initial Degradation Pathway | Primary Metabolite | Potential Subsequent Metabolites |

| This compound | Nitrile hydrolysis (via nitrilase or nitrile hydratase/amidase) | 2,4-Dimethoxy-6-methylbenzoic acid | Hydroxylated and demethylated benzoic acid derivatives |

Photodegradation and Biodegradation Studies

Photodegradation

Photodegradation, the breakdown of compounds by light, can be a significant environmental fate process for aromatic compounds. While specific data on the photodegradation of this compound is scarce, studies on related compounds like dimethoxybenzene isomers offer valuable insights.

Research on the photodegradation of 1,2-, 1,3-, and 1,4-dimethoxybenzene (B90301) has shown that these compounds can undergo direct photolysis in the environment. copernicus.org The rate of photodegradation can be significantly influenced by the environmental medium. For example, the photodegradation of dimethoxybenzene isomers was found to be enhanced in or on ice compared to in aqueous solution. copernicus.org This suggests that in colder environments, such as snow and ice, the photochemical breakdown of similar compounds could be more rapid. The enhancement is attributed to both changes in light absorbance at the air-ice interface and more efficient photodecay, with quantum yields being notably larger at the interface. copernicus.org

The presence of other substances can also affect photodegradation rates. For instance, the photodegradation of some pesticides has been shown to be enhanced by the presence of copper salts. nih.gov

Biodegradation

Biodegradation by microorganisms is a key process for the removal of organic pollutants from the environment. nih.gov Bacteria capable of utilizing benzonitrile and other nitrile compounds as a source of carbon and nitrogen have been isolated from various environments. researchgate.net These microorganisms possess the nitrilase or nitrile hydratase/amidase enzyme systems necessary to initiate the degradation process.

Studies on the biodegradation of substituted benzenes have demonstrated that the rate and extent of degradation can be influenced by the type and position of substituents on the aromatic ring. nih.gov The presence of other easily metabolizable substrates can also impact the degradation of more complex aromatic compounds. nih.gov

Waste Treatment and Remediation Strategies for Nitrile-Containing Compounds

Industrial wastewater containing nitrile compounds requires effective treatment to prevent environmental contamination. mdpi.com Several remediation technologies are available for treating water and soil contaminated with such chemicals.

Physicochemical Treatment Methods

Steam Stripping: This process can be used to remove volatile and semi-volatile organic compounds, including nitriles, from wastewater. The contaminated water is heated with steam, causing the nitriles to vaporize and separate from the water. researchgate.net

Adsorption: Activated carbon is commonly used to adsorb organic compounds from water. Its high surface area and porous structure make it effective for removing a wide range of contaminants, including aromatic compounds.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and treatment with hydrogen peroxide and UV light, generate highly reactive hydroxyl radicals that can break down persistent organic pollutants into less harmful substances. researchgate.netsocialscienceresearch.org

Incineration: High-temperature incineration can be used for the disposal of concentrated nitrile waste, converting the organic material into carbon dioxide and water. acs.org

Biological Treatment Methods

Activated Sludge Process: This is a common biological wastewater treatment method where a mixture of microorganisms is used to degrade organic pollutants. Acclimated microbial populations can effectively degrade nitrile compounds. nih.gov Microorganisms from the genus Nocardia have been used in activated sludge systems to treat wastewater containing nitriles and cyanides. nih.gov

Bioaugmentation: This involves the addition of specific microbial strains with a high degradation capacity for the target pollutant to a contaminated site or wastewater treatment system to enhance the rate of degradation. nih.gov

Immobilized Bioreactors: Immobilizing nitrile-degrading bacteria on a solid support, such as in a fluidized bed reactor, can improve the efficiency and stability of the treatment process for contaminated groundwater. mdpi.com

The choice of the most suitable remediation technology depends on various factors, including the concentration and type of nitrile compounds, the volume of waste, and the specific environmental conditions. A summary of remediation strategies is provided below.

| Remediation Strategy | Description | Applicability |

| Steam Stripping | Uses steam to vaporize and remove volatile nitriles from water. researchgate.net | Industrial wastewater with volatile organic compounds. |

| Activated Carbon Adsorption | Adsorbs organic compounds onto the surface of porous carbon particles. | Water purification and wastewater treatment. |

| Advanced Oxidation Processes | Utilizes highly reactive radicals to chemically degrade pollutants. researchgate.netsocialscienceresearch.org | Treatment of persistent and toxic organic compounds. |

| Incineration | High-temperature thermal destruction of waste. acs.org | Concentrated liquid and solid organic waste. |

| Activated Sludge | Biological treatment using a mixed culture of microorganisms. nih.gov | Municipal and industrial wastewater. |

| Bioaugmentation | Introduction of specialized microbes to enhance degradation. nih.gov | Contaminated soil and water, wastewater treatment. |

| Immobilized Bioreactors | Uses microorganisms attached to a solid medium for continuous treatment. mdpi.com | Groundwater remediation and industrial wastewater. |

Future Research Directions and Unexplored Avenues for 2,4 Dimethoxy 6 Methylbenzonitrile

The chemical compound 2,4-Dimethoxy-6-methylbenzonitrile, while a known entity, represents a scaffold with significant untapped potential across various scientific domains. Future research efforts are poised to unlock its full value, focusing on greener synthesis, in-depth biological profiling, and novel material applications. The following sections outline key avenues for future investigation that could elevate this molecule from a catalogue chemical to a valuable lead compound in medicine and material science.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethoxy-6-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodology : A two-step substitution reaction is commonly employed. First, introduce the methoxy groups via nucleophilic aromatic substitution using methoxide ions under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Second, methylate the 6-position using methyl iodide in the presence of a base like K₂CO₃. Palladium catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity . Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Use inert atmospheres (N₂/Ar) for long-term storage. Avoid contact with strong oxidizers or bases. Safety protocols include fume hood use, nitrile gloves, and immediate neutralization of spills with activated carbon .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃), methyl (-CH₃), and nitrile (-C≡N) groups. Compare chemical shifts with analogues like 4-methoxybenzonitrile (δ ~3.8 ppm for OCH₃, δ ~118 ppm for C≡N) .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98% recommended).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Key steps:

Grow crystals via slow evaporation (e.g., ethanol/water).

Collect data at low temperature (100 K) to minimize thermal motion.

Refine with SHELXL, focusing on anisotropic displacement parameters for methoxy and methyl groups. Compare bond lengths/angles with similar structures (e.g., 4-methoxybenzonitrile: C-O ~1.36 Å, C≡N ~1.14 Å) .

Q. What computational methods are effective for predicting physicochemical properties of this compound?

- Methodology : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate:

- LogP : Predicted ~2.1 (similar to 4-methoxybenzonitrile).

- Dipole moments : Assess polarity for solubility studies.

- Vibrational spectra : Compare computed IR bands (e.g., C≡N stretch ~2230 cm⁻¹) with experimental data .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodology :

- Isotopic Labeling : Synthesize deuterated analogues (e.g., CD₃O-) to isolate signal overlaps in NMR.

- 2D NMR : Utilize HSQC and HMBC to assign coupling between methoxy/methyl groups and aromatic protons.

- Batch Analysis : Statistically compare HPLC retention times and MS spectra across batches using ANOVA .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily block the nitrile group (e.g., silylation with TMSCl) during electrophilic substitution.

- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters). Optimize solvent polarity (THF vs. DMSO) to control reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。